molecular formula C11H17N3O B8455563 4-Pyrimidinemethanol,5-methyl-6-(1-piperidinyl)-

4-Pyrimidinemethanol,5-methyl-6-(1-piperidinyl)-

Cat. No. B8455563
M. Wt: 207.27 g/mol
InChI Key: UFOZKQNDSVJNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04820708

Procedure details

Boron tribromide (8.9 ml) in dichloromethane (25 ml) was added dropwise, under nitrogen, to a stirred solution of 4-methoxymethyl-5-methyl-6-piperidinopyrimidine (5 g) in dichloromethane (100 ml) at 0°-5°. After a further 2 hours the mixture was poured onto ice, the pH raised to 13 (NaOH) and extracted with chloroform. Extracts were dried (K2CO3) and stripped to a residue, which was triturated with diethyl ether to give 4-hydroxymethyl-5-methyl-6-piperidinopyrimidine, 3.80 g, as a crystalline solid, m.p. 79°-81°.
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
4-methoxymethyl-5-methyl-6-piperidinopyrimidine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][CH2:7][C:8]1[C:13]([CH3:14])=[C:12]([N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)[N:11]=[CH:10][N:9]=1.[OH-].[Na+]>ClCCl>[OH:6][CH2:7][C:8]1[C:13]([CH3:14])=[C:12]([N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)[N:11]=[CH:10][N:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.9 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
4-methoxymethyl-5-methyl-6-piperidinopyrimidine
Quantity
5 g
Type
reactant
Smiles
COCC1=NC=NC(=C1C)N1CCCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After a further 2 hours the mixture was poured onto ice
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Extracts were dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
was triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
OCC1=NC=NC(=C1C)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.